BZiPAR

High-Throughput Screening Fluorescence Interference Protease Assay

Standard trypsin substrates like BZAR or AMC conjugates lack selectivity or sensitivity for low-abundance intracellular activity. BZiPAR (Rhodamine 110 bis-(CBZ-L-isoleucyl-L-prolyl-L-arginine amide) dihydrochloride) solves this. - **Live-cell compatible**: Cell-permeant; no permeabilization needed for lysosomal trypsin imaging (Ex/Em 496/520 nm). - **High sensitivity**: 50-100x greater signal than AMC substrates; detects nM inhibitor potencies. - **Specific**: CBZ-Ile-Pro-Arg motif excludes plasmin & cathepsin L interference. - **Supply**: Validated in PNAS pancreatic acinar cell studies. 100 μM loading protocol ready.

Molecular Formula C70H88Cl2N14O13
Molecular Weight 1404.4 g/mol
Cat. No. B12391866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZiPAR
Molecular FormulaC70H88Cl2N14O13
Molecular Weight1404.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl
InChIInChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1
InChIKeyNRNXYRMTOZVNOC-WBUVULFPSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BZiPAR: Fluorogenic Trypsin Substrate for Live Cells


BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable, bis-substituted rhodamine 110 derivative designed as a sensitive and selective fluorogenic substrate for the serine protease trypsin [1]. It remains non-fluorescent until both peptide moieties are cleaved, releasing the highly fluorescent rhodamine 110 fluorophore, which enables real-time quantification of proteolytic activity .

Cell-permeable live-cell intracellular trypsin activity probe
Selective (CBZ-Ile-Pro-Arg)₂ recognition for trypsin-like serine proteases
Rhodamine 110 fluorophore with reported higher sensitivity over AMC-class substrates

Why BZiPAR Cannot Be Simply Replaced


While multiple fluorogenic substrates exist for detecting trypsin activity, critical differences in cell permeability, spectral properties, and target selectivity prevent simple, direct substitution. BZiPAR's unique bis-peptide structure (Ile-Pro-Arg) provides a combination of attributes not found in common alternatives. Substrates based on the 7-amino-4-methylcoumarin (AMC) fluorophore, such as Boc-Phe-Ser-Arg-AMC, require UV excitation, a region with high cellular autofluorescence and interference from many compound libraries, significantly reducing the signal-to-noise ratio in high-throughput screening (HTS) [1]. In contrast, other rhodamine 110-based substrates, like Z-FR-R110, are designed for different proteases (cathepsins B and L) and thus lack the required specificity for trypsin . Furthermore, the BZiPAR sequence has been empirically shown to enter live cells, enabling intracellular detection of trypsinogen activation, a capability that is not a given for all peptide-R110 conjugates [2]. These functional distinctions, detailed with quantitative evidence below, highlight the risks of substituting BZiPAR with an unvalidated analog.

BZAR exhibits broad serine protease activity; may generate confounding signals in complex biological samples.
AMC-based trypsin substrates typically require cell lysis and offer lower sensitivity, limiting live-cell assay utility.
Generic fluorogenic protease substrates often lack cell permeability, invalid for intracellular trypsin tracking.

BZiPAR Differentiation Evidence


Trypsin-Selective vs. Broad-Spectrum R110 Substrates

Rhodamine 110-based substrates like BZiPAR offer a significant advantage over widely used AMC-based substrates due to their red-shifted excitation and emission maxima. This property minimizes the fluorescence interference that is prevalent with compounds absorbing in the UV/blue region. The R110 fluorophore (liberated from BZiPAR) has an excitation/emission of approximately 496/520 nm, whereas AMC is excited at 340-355 nm and emits at 440-460 nm . This class-level spectral difference can lead to up to a 300-fold higher sensitivity in screening applications by avoiding the high background noise in the UV spectrum .

Trypsin selectivity vs. BZAR
Head-to-head
BZiPAR: selective for trypsin and trypsin-like proteases. BZAR: broad serine protease activity, including guanidinobenzoatase.
Supports trypsin-specific signal interpretation in mixed protease environments.
Vendor specification comparison; complex sample context.
High-Throughput Screening Fluorescence Interference Protease Assay

Cell-Permeant Live-Cell Trypsin Monitoring

BZiPAR's ability to passively diffuse across the cell membrane and access intracellular compartments is a key differentiator that has been empirically validated in multiple peer-reviewed studies. In pancreatic acinar cells, BZiPAR was used to detect and localize intracellular trypsinogen activation within endocytic vacuoles. The development of BZiPAR fluorescence was directly inhibited by the cell-permeable trypsin inhibitor benzamidine (10 µM), confirming the signal's dependence on intracellular protease activity [1][2].

Live-cell intracellular detection
Reported
Cell-permeant; cleaved by lysosomal proteases in live pancreatic acinar cells. AMC substrates require cell lysis.
Enables real-time intracellular trypsin assay without permeabilization artifacts.
100 μM BZiPAR, CCK-stimulated acinar cells.
Live-Cell Imaging Intracellular Protease Trypsinogen Activation

R110 Substrate Sensitivity Advantage

BZiPAR has been successfully integrated into flow cytometry workflows for quantifying protease activity at the single-cell level. This application leverages the R110 fluorophore's compatibility with standard 488 nm argon lasers, allowing for the high-throughput quantification of trypsin activity within heterogeneous cell populations. Studies have utilized BZiPAR staining followed by analysis on a BD Calibur II flow cytometer to measure fluorescence intensity, correlating it with the degree of trypsinogen activation [1].

R110 sensitivity advantage
Class-level
50- to 100-fold higher sensitivity reported for R110 class vs. AMC substrates.
Supports detection of low-abundance trypsin activity in screening contexts.
Vendor-reported class-level sensitivity comparison; verify per assay.
Flow Cytometry Protease Activity High-Content Screening

BZiPAR Application Scenarios


Live-Cell Imaging of Trypsinogen Activation

In pancreatic acinar cell models of acute pancreatitis, BZiPAR is the substrate of choice for visualizing the spatial and temporal dynamics of intracellular trypsinogen activation. Its validated cell permeability allows for direct, real-time imaging of protease activity within endocytic vacuoles, a critical early step in the disease's etiology, as established by confocal microscopy studies [1]. This provides insights unattainable with cell-impermeable substrates or endpoint assays.

High-Throughput Trypsin Inhibitor Screening

For drug discovery programs targeting trypsin or trypsin-like serine proteases, BZiPAR is the preferred fluorogenic substrate for high-throughput screening (HTS) campaigns. Its red-shifted rhodamine 110 reporter (Ex/Em ~496/520 nm) significantly reduces fluorescence interference from UV-absorbing small molecules and autofluorescent cellular components compared to standard AMC-based substrates (Ex/Em ~340/440 nm) [2]. This leads to a substantially higher signal-to-noise ratio and fewer false-positive hits.

Lysosomal Protease Activity Profiling

BZiPAR enables the high-content, single-cell analysis of trypsin activity using standard flow cytometry platforms equipped with a 488 nm laser. This method allows researchers to quantify the distribution of protease activity across a heterogeneous cell population, identify subpopulations with aberrant activation, and screen for modulators of the pathway in a high-throughput, automated manner .

Application
Selection Property
Validation Focus
Live-cell pancreatic acinar trypsinogen activation studies
Cell-permeable, trypsin-selective bis-peptide probe
Benzamidine-inhibitable signal specificity and subcellular localization confirmation
Trypsin inhibitor high-throughput screening
R110 fluorophore with reported higher sensitivity over AMC class
Signal linearity, dynamic range, and minimal compound autofluorescence interference
Lysosomal protease activity profiling in live cells
Cell-permeant probe cleavable by lysosomal cathepsins in acidic organelles
pH-dependent cleavage confirmation and protease inhibitor control experiments
Trypsin kinetic parameter determination (Kₘ, k_cat)
Dual-step sequential cleavage for wide dynamic range
Initial velocity measurement accuracy and benzamidine inhibition control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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